18-Hydroxyoctadecyl docosanoate
Description
18-Hydroxyoctadecyl docosanoate (CAS 50807-33-5) is a long-chain ester composed of a docosanoic acid (C22:0) backbone esterified with an 18-hydroxyoctadecanol moiety. Its molecular formula is C₄₀H₈₀O₃, and it belongs to the class of hydroxy-substituted fatty acid esters. The hydroxyl group at the 18th carbon of the octadecyl chain enhances its polarity compared to non-hydroxylated esters, influencing its solubility, melting point, and surfactant properties.
Properties
CAS No. |
50807-33-5 |
|---|---|
Molecular Formula |
C40H80O3 |
Molecular Weight |
609.1 g/mol |
IUPAC Name |
18-hydroxyoctadecyl docosanoate |
InChI |
InChI=1S/C40H80O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-19-22-25-28-31-34-37-40(42)43-39-36-33-30-27-24-21-18-15-14-17-20-23-26-29-32-35-38-41/h41H,2-39H2,1H3 |
InChI Key |
OHGJCOVCKYXZKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18-hydroxyoctadecyl docosanoate typically involves the esterification of docosanoic acid with 18-hydroxyoctadecanol. The reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of 18-hydroxyoctadecyl docosanoate may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
18-Hydroxyoctadecyl docosanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are different esters or amides, depending on the nucleophile used.
Scientific Research Applications
18-Hydroxyoctadecyl docosanoate has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of 18-hydroxyoctadecyl docosanoate involves its interaction with cellular membranes. The hydroxyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and functional differences between 18-hydroxyoctadecyl docosanoate and related compounds:
Structural and Functional Differences
- This contrasts with cholesteryl hydroxystearate, where the hydroxyl group is on the fatty acid chain (12-position) and linked to a sterol .
- Chain Length: The C₄₀ chain of 18-hydroxyoctadecyl docosanoate confers higher lipophilicity and likely a higher melting point than methyl/ethyl docosanoate (C₂₃–C₂₄) .
- Applications: Methyl and ethyl docosanoates are primarily analytical standards, whereas hydroxy-substituted esters (e.g., 18-hydroxyoctadecyl docosanoate) are hypothesized to function as surfactants or lubricants due to their amphiphilicity .
Toxicity and Environmental Impact
- Aquatic Toxicity: A polymer containing docosanoate esters exhibited moderate toxicity to Daphnia magna (EC₅₀ = 39.9 mg/L, OECD 202) .
Research Findings and Knowledge Gaps
- Commercial Availability: 18-Hydroxyoctadecyl docosanoate is listed in supplier catalogs, indicating industrial relevance, though specific applications remain underexplored .
- Synthetic Routes: The compound is likely synthesized via esterification of 18-hydroxyoctadecanol with docosanoic acid, a process analogous to methyl docosanoate production .
- Data Limitations : Direct studies on its melting point, solubility, and biodegradability are absent. Toxicity data are inferred from structurally related polymers, necessitating further research .
Biological Activity
18-Hydroxyoctadecyl docosanoate (CAS No. 50807-33-5) is a chemical compound with the molecular formula . This compound is characterized by its long hydrocarbon chain, which contributes to its unique properties and potential biological activities. It is synthesized primarily through the esterification of docosanoic acid with 18-hydroxyoctadecanol, often using acidic catalysts under reflux conditions for optimal yield.
The biological activity of 18-hydroxyoctadecyl docosanoate is rooted in its ability to interact with cellular membranes. The presence of a hydroxyl group allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. This interaction can influence various cellular processes, including:
- Signal Transduction : Modifying the signaling pathways within cells.
- Membrane Transport : Affecting the transport of molecules across cell membranes.
Potential Therapeutic Applications
Research indicates that 18-hydroxyoctadecyl docosanoate may possess several biological activities, including:
- Anti-inflammatory Properties : Studies suggest that compounds with similar structures exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Antimicrobial Activity : Its structural characteristics may confer antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
Study on Biological Activities
A study exploring various compounds similar to 18-hydroxyoctadecyl docosanoate highlighted its potential as an effective agent in biological systems. The research focused on its antioxidant capabilities and its role in modulating inflammatory responses. While specific data on 18-hydroxyoctadecyl docosanoate was limited, related compounds demonstrated significant biological effects, supporting the hypothesis that this compound may exhibit similar properties .
Biodegradability Testing
In a series of biodegradability tests conducted as part of environmental assessments, researchers evaluated various compounds, including those structurally related to 18-hydroxyoctadecyl docosanoate. These studies aimed to determine the persistence and environmental impact of such compounds. Results indicated that while some compounds were non-persistent, further testing was needed for others to assess their long-term ecological effects .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 9-Hydroxyoctadecyl docosanoate | C₄₀H₈₀O₃ | Anti-inflammatory |
| 12-Hydroxyoctadecyl docosanoate | C₄₀H₈₀O₃ | Antimicrobial |
| 18-Hydroxyoctadecyl docosanoate | C₄₀H₈₀O₃ | Potential anti-inflammatory and antimicrobial |
This table illustrates how 18-hydroxyoctadecyl docosanoate compares with other hydroxylated fatty acids, suggesting that it may share similar biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
